3,5-Bis(dodecyloxy)benzyl bromide
Overview
Description
3,5-Bis(dodecyloxy)benzyl bromide is an organic compound with the molecular formula C31H55BrO2 and a molecular weight of 539.67 g/mol . It is characterized by the presence of a benzyl bromide group substituted with two dodecyloxy groups at the 3 and 5 positions of the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyloxy)benzyl bromide typically involves the bromination of a benzyl alcohol precursor. One efficient method for preparing benzylic bromides involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with a catalytic amount of benzoyl peroxide . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dodecyloxy)benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzylic position can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as benzyl amines, benzyl thiols, and benzyl ethers can be formed.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol.
Scientific Research Applications
3,5-Bis(dodecyloxy)benzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(dodecyloxy)benzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive and can undergo nucleophilic substitution reactions. The presence of the dodecyloxy groups enhances the compound’s solubility and reactivity in organic solvents. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(benzyloxy)benzyl bromide: Similar structure but with benzyloxy groups instead of dodecyloxy groups.
3,5-Bis(dodecyloxy)benzyloxybenzyl bromide: Contains additional dodecyloxy groups on the benzyl ether.
Uniqueness
3,5-Bis(dodecyloxy)benzyl bromide is unique due to the presence of long dodecyloxy chains, which impart distinct solubility and reactivity properties compared to other benzylic bromides. These properties make it particularly useful in applications requiring enhanced solubility in organic solvents and specific reactivity at the benzylic position.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-didodecoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOHQFZRSQRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785442 | |
Record name | 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429696-61-7 | |
Record name | 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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